2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene
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Overview
Description
2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene is an aromatic hydrocarbon compound characterized by its complex structure, consisting of multiple methyl and phenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene typically involves a series of Friedel-Crafts alkylation reactions. The process begins with the preparation of the starting materials, which include benzene and methylbenzene derivatives. The reaction conditions often require the presence of a strong Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Step 1: Methylation of benzene to form methylbenzene (toluene).
Step 2: Further methylation of toluene to form dimethylbenzene (xylene).
Step 3: Sequential Friedel-Crafts alkylation reactions to attach additional methyl and phenyl groups to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro compounds, sulfonic acids, halogenated benzenes.
Scientific Research Applications
2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene has several scientific research applications:
Chemistry: Used as a model compound in studies of aromaticity and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Xylene: Contains two methyl groups attached to the benzene ring in different positions (ortho, meta, para).
Trimethylbenzene: Contains three methyl groups attached to the benzene ring.
Uniqueness
2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. The presence of multiple methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
4575-13-7 |
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Molecular Formula |
C28H26 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene |
InChI |
InChI=1S/C28H26/c1-19-7-5-9-23(15-19)25-11-13-27(21(3)17-25)28-14-12-26(18-22(28)4)24-10-6-8-20(2)16-24/h5-18H,1-4H3 |
InChI Key |
IVWXXNXSMQULGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C3=C(C=C(C=C3)C4=CC=CC(=C4)C)C)C |
Origin of Product |
United States |
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